2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Description
Properties
IUPAC Name |
2-chloro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)7-3-4-9(13)8(12)5-7/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAWLSOPVWPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS No. 1343684-87-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 237.69 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 64318059 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- The compound was tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). It demonstrated significant cytotoxic effects with IC values in the micromolar range.
- Flow cytometry analysis indicated that the compound induces apoptosis in these cell lines, as evidenced by increased levels of p53 and caspase-3 cleavage .
- Comparative Efficacy
Antibacterial and Antifungal Activity
The biological activity of this compound extends to antibacterial and antifungal properties.
Antibacterial Activity
In studies assessing antibacterial efficacy:
- The compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM.
- It was less effective against Gram-negative bacteria like Escherichia coli, suggesting a selective antibacterial profile .
Antifungal Activity
The antifungal properties were also evaluated:
- The compound exhibited antifungal activity against Candida albicans with MIC values around 20 µM, indicating potential for therapeutic applications in fungal infections .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through modulation of p53 and caspase pathways.
- Inhibition of Enzymatic Activity : Similar compounds in the oxadiazole class have been shown to inhibit key enzymes involved in cancer progression and microbial resistance .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole structures often exhibit antimicrobial activities. The presence of the chloro group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. Studies have shown that similar oxadiazole derivatives possess significant antibacterial and antifungal properties, suggesting that 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline could be evaluated for similar effects .
Anticancer Activity
Oxadiazoles have been investigated for their anticancer properties due to their ability to interfere with cellular processes. Early studies on related compounds have demonstrated the potential to inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may also contribute to its efficacy against various cancer cell lines .
Pharmaceutical Applications
Drug Development
The unique structural features of this compound make it a candidate for drug development targeting specific diseases. Its potential as an anti-inflammatory agent is particularly noteworthy, as inflammation is a common pathway in many chronic diseases. Researchers are encouraged to explore its efficacy in preclinical models for conditions such as rheumatoid arthritis or other inflammatory disorders .
Agrochemical Uses
Given the increasing need for sustainable agriculture practices, compounds like this compound may serve as effective agrochemicals. Their antimicrobial properties could be harnessed to develop new fungicides or herbicides that minimize environmental impact while enhancing crop yields .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline with structurally related 1,2,4-oxadiazole derivatives:
Key Observations
Substituent Effects on Bioactivity The phenoxyphenyl substituent in 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline enhances antimicrobial properties compared to the isopropyl group in the target compound, likely due to increased lipophilicity and π-π stacking interactions .
Synthetic Accessibility
- The target compound’s synthesis prioritizes high purity and scalability, whereas analogues like 8h (59% yield) and BB10-5940 require multi-step protocols with lower efficiency .
Physicochemical Properties
- Melting Points : The target compound lacks reported melting point data, but derivatives like 8h (mp 104–106°C) and BB10-5940 (solid at RT) suggest structural stability .
- Purity : The target compound’s ultra-high purity (99.999%) exceeds typical grades for research analogues (e.g., 95% for EN300-01639) .
Applications While the target compound is marketed for general research, analogues such as 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline are explicitly designed for antimicrobial applications .
Research Findings
- Electronic Effects : The isopropyl group in the target compound provides steric bulk and electron-donating effects, stabilizing the oxadiazole ring against hydrolysis compared to electron-withdrawing groups (e.g., 4-fluorobenzylthio in 8h) .
- Structure-Activity Relationships (SAR): Substitution at the oxadiazole 3-position significantly impacts bioactivity. For example, phenoxyphenyl groups enhance antimicrobial activity, while methoxyphenyl groups (as in BB10-5940) favor CNS drug candidates .
Q & A
Basic Questions
Q. What synthetic routes are effective for preparing 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For example, a one-pot synthesis (as described in Scheme 3 of ) uses a substituted amidoxime intermediate and chloro-substituted benzoyl chloride under reflux in a polar aprotic solvent (e.g., DMF). Key steps include cyclization at 80–100°C for 6–12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require controlling stoichiometry and avoiding moisture .
Q. How can spectroscopic techniques confirm the compound’s structure?
- Methodological Answer :
- NMR : The aniline NH2 group shows a broad singlet at δ 5.5–6.5 ppm (¹H NMR). The oxadiazole ring protons (if present) resonate near δ 8.0–8.5 ppm. The isopropyl group gives a septet at δ 2.9–3.1 ppm (¹H) and doublets at δ 20–25 ppm (¹³C) .
- IR : The oxadiazole ring exhibits C=N stretching at 1600–1650 cm⁻¹, and the NH2 group shows bands at 3300–3400 cm⁻¹ .
- MS : High-resolution ESI-MS should match the molecular formula (C₁₁H₁₁ClN₃O), with a calculated exact mass of 236.0593 .
Q. What purification strategies ensure stability during isolation?
- Methodological Answer : Due to potential light sensitivity (common in oxadiazoles, as noted in ), use amber glassware and minimize exposure to UV light. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in structural determination?
- Methodological Answer : The chloro and oxadiazole substituents may induce steric hindrance, complicating crystal packing. Use SHELXL ( ) for refinement, applying constraints for anisotropic displacement parameters of the oxadiazole ring. High-resolution data (≤ 1.0 Å) and twin refinement (if applicable) improve accuracy. Hydrogen bonding between the aniline NH2 and oxadiazole N/O atoms should be modeled explicitly .
Q. How to design bioactivity assays for enzyme inhibition potential?
- Methodological Answer : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, in , oxadiazole derivatives were tested for binding affinity via competitive inhibition assays with fluorogenic substrates. Pre-incubate the compound (1–100 µM) with the enzyme, then monitor fluorescence quenching at λex/λem = 340/450 nm. IC₅₀ values can be calculated using nonlinear regression .
Q. How to address contradictory synthetic yields across studies?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., isomerization or byproduct formation). Use LC-MS to track intermediates and identify side products. For example, notes isomerization risks in oxadiazole synthesis; optimizing reaction temperature (70–90°C) and catalyst loading (e.g., 10 mol% CuI) can suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
